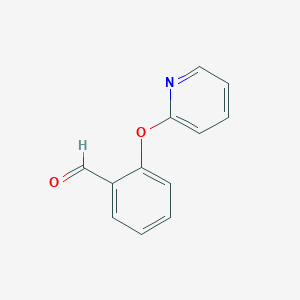

2-(Pyridin-2-yloxy)benzaldehyde

Descripción

Historical Context of Pyridine (B92270) and Benzaldehyde (B42025) Derivatives in Chemical Synthesis

The histories of pyridine and benzaldehyde derivatives are rich and foundational to the field of organic chemistry. Pyridine, a heterocyclic aromatic compound, was first synthesized in 1876 by William Ramsay, who produced it by passing a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.org This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, remains a cornerstone of heterocyclic chemistry. wikipedia.orgyoutube.com Later, in 1924, Aleksei Chichibabin developed a more efficient synthesis, which is still utilized for industrial production. wikipedia.org Pyridine and its derivatives are integral components in a wide array of applications, including pharmaceuticals, agrochemicals, and as solvents. researchgate.net

Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803. britannica.com The pioneering work of Justus von Liebig and Friedrich Wöhler on benzaldehyde in the 1830s was instrumental in the development of structural theory in organic chemistry. britannica.com Benzaldehyde is found naturally in the glycoside amygdalin, present in bitter almonds, and can also be synthesized through various methods, including the oxidation of toluene. britannica.comwikipedia.org Its derivatives are crucial intermediates in the synthesis of dyes, perfumes, and other organic compounds. britannica.comwisdomlib.org

Significance of Bridged Biaryl Ethers in Advanced Organic Chemistry

Bridged biaryl ethers, a class of compounds to which 2-(Pyridin-2-yloxy)benzaldehyde belongs, are characterized by two aromatic rings linked by an ether bridge. This structural motif is of considerable interest in advanced organic chemistry due to the unique conformational properties and electronic interactions it imparts. The synthesis of these compounds can be achieved through various methods, including Ullmann coupling and nucleophilic aromatic substitution reactions. organic-chemistry.org

Recent research has focused on developing more efficient and versatile methods for the synthesis of unsymmetrical biaryl ethers. For instance, nickel-catalyzed cross-coupling reactions of polyfluoroarenes with arylboronic acids and oxygen have been shown to be an effective route. rsc.org The development of catalytic atropselective synthesis of biaryl ethers has also gained attention due to their potential in natural products, medicinal chemistry, and catalysis. rsc.org The specific arrangement of the aryl groups and the nature of the bridge can significantly influence the molecule's properties and reactivity.

Current Research Landscape and Future Directions for this compound

Current research on this compound and its analogs is focused on its application as a versatile intermediate in the synthesis of more complex molecules. For example, a derivative, 4-(Pyridin-2-Yloxy)Benzaldehyde Hydrochloride, is utilized in the creation of compounds targeting neurological disorders and in the production of dyes and pigments. chemimpex.com The aldehyde group of this compound can undergo various transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, allowing for the introduction of diverse functionalities.

Future research is likely to explore the full potential of this compound in coordination chemistry, where the pyridine nitrogen and the carbonyl oxygen can act as a bidentate ligand for metal ions. This could lead to the development of novel catalysts or materials with interesting photophysical properties. Additionally, the exploration of new synthetic routes to access this compound and its derivatives with greater efficiency and under milder conditions remains an active area of investigation. Preliminary studies have suggested the possibility of direct C-H activation of pyridine for its synthesis.

Research Findings on Related Compounds

To provide a broader context, the following table summarizes research findings on related chemical compounds.

| Compound Name | CAS Number | Key Research Finding |

| 2-(Pyridin-2-ylmethoxy)benzaldehyde | 54402-61-8 | Can be synthesized via nucleophilic aromatic substitution by reacting 2-fluorobenzaldehyde (B47322) with pyridin-2-ylmethanol. |

| 4-(Pyridin-2-yloxy)benzaldehyde | 194017-69-1 | Synthesized by reacting 4-hydroxybenzaldehyde (B117250) with 2-fluoropyridine (B1216828) in the presence of a base. |

| 3-(Pyridin-2-yloxy)benzaldehyde | 137386-78-8 | A known chemical compound with the molecular formula C12H9NO2. synquestlabs.com |

| 2-Pyridinecarboxaldehyde | 1121-60-4 | An important intermediate in the synthesis of pharmaceuticals like the laxative bisacodyl (B1667424) and the organophosphate antidote pralidoxime. wikipedia.orggoogle.compatsnap.com |

| 4-(Pyrimidin-2-yloxy)benzaldehyde | Not specified in provided results | Used in competitive landscape analysis for market trends. prof-research.com |

Interactive Data Table of Compound Properties

The following table provides key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H9NO2 |

| InChI Key | QCKZHTQRJYCZTD-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage Temperature | 2-8°C under inert atmosphere |

Data sourced from available chemical supplier information. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKZHTQRJYCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597785 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141580-71-4 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 2 Yloxy Benzaldehyde and Analogues

Classical Approaches in the Synthesis of Aryloxybenzaldehydes

Traditional methods for forming the diaryl ether linkage have been established for over a century and often rely on stoichiometric reagents and demanding reaction conditions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O bonds in which a nucleophile displaces a leaving group on an electron-deficient aromatic ring. byjus.comwikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgchemimpex.com

The pyridine (B92270) ring itself, being electron-deficient, is inherently activated for nucleophilic attack, particularly when the leaving group is at the 2- or 4-position, allowing the nitrogen atom to effectively delocalize the negative charge of the intermediate. wikipedia.orglibretexts.org The synthesis of pyridyl aryl ethers is a direct application of this principle. In a typical procedure for an analogue, 4-(pyridin-2-yloxy)benzaldehyde, the sodium salt of a hydroxybenzaldehyde acts as the nucleophile, attacking an activated pyridine, such as 2-fluoropyridine (B1216828). The fluoride (B91410) ion is an effective leaving group in SNAr reactions because the rate-limiting step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 1: Representative SNAr Synthesis of a Pyridyloxybenzaldehyde Analogue

| Reactant 1 | Reactant 2 | Base/Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| 4-Hydroxybenzaldehyde (B117250) | 2-Fluoropyridine | Sodium Hydride / DMF | 120-160 | ~3.5 | 57% |

This reaction would be adapted for the target compound by using 2-hydroxybenzaldehyde (salicylaldehyde) as the starting phenol (B47542).

Condensation Reactions

While direct condensation of two unactivated aryl partners is not a standard method for diaryl ether synthesis, the Ullmann condensation (also known as the Ullmann ether synthesis) is a classic and robust condensation-type reaction for this purpose. wikipedia.orgorganic-chemistry.org This method involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.org

Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and a stoichiometric amount of copper powder or copper salts. mdpi.comwikipedia.org The reaction proceeds via the formation of a copper(I) phenoxide, which then reacts with the aryl halide. organic-chemistry.org Despite the demanding conditions, the Ullmann condensation has been a valuable tool for synthesizing complex diaryl ethers that are inaccessible by other means.

Illustrative Ullmann Ether Synthesis: O₂NC₆H₄Cl + C₆H₅OH + KOH → O₂NC₆H₄O−C₆H₅ + KCl + H₂O wikipedia.org

In this representative example, 4-chloronitrobenzene is coupled with phenol using a copper catalyst to form p-nitrophenyl phenyl ether. wikipedia.org

Cross-Coupling Methodologies in C-O Bond Formation

The formation of a carbon-oxygen bond between two aryl groups is a specific type of cross-coupling reaction. The Ullmann condensation represents the classical, copper-mediated approach to this transformation. wikipedia.orgorganic-chemistry.org These reactions fundamentally involve the coupling of an aryl halide with an alcohol or phenol, facilitated by a metal. The development of more efficient catalytic versions of these cross-coupling reactions has been a major focus in modern synthetic chemistry, aiming to overcome the limitations of the classical methods, such as high temperatures and the need for stoichiometric amounts of the metal promoter.

Catalytic Synthesis Routes

Modern synthetic chemistry has largely shifted towards catalytic methods, which offer milder reaction conditions, greater efficiency, and broader substrate scope compared to classical approaches. Transition metals, particularly palladium and copper, are at the forefront of these advancements. rsc.org

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination or etherification, have become one of the most powerful and versatile methods for forming C-O bonds. rsc.org These reactions allow for the coupling of a wide array of aryl halides and phenols under significantly milder conditions than the Ullmann reaction. rsc.org

The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then reacts with the phenol (as an alkoxide), and subsequent reductive elimination yields the diaryl ether and regenerates the Pd(0) catalyst. The success of these reactions heavily relies on the use of bulky, electron-rich phosphine (B1218219) ligands, which stabilize the palladium complexes and facilitate the key steps of the catalytic cycle. rsc.org

Table 2: Examples of Palladium-Catalyzed Diaryl Ether Formation rsc.org

| Aryl Halide | Phenol | Palladium Catalyst System | Base | Product |

| Aryl Bromide | Various Phenols | Pd(OAc)₂ / Ligand 6 | K₃PO₄ | Diaryl Ether |

| Aryl Chloride | Various Phenols | Pd(OAc)₂ / Ligand 6 | K₃PO₄ | Diaryl Ether |

Ligand 6 refers to a specific bulky biarylphosphine ligand used to facilitate the coupling.

This methodology has been successfully applied to the synthesis of complex molecules and is noted for its high functional group tolerance. acs.orgmdpi.com

Other Transition Metal Catalysis for Ether Linkage Formation

While palladium catalysis is highly effective, efforts continue to develop more cost-efficient and sustainable methods using other transition metals.

Copper Catalysis: Copper remains a highly relevant metal for C-O bond formation, representing a more economical alternative to palladium. researchgate.net Modern Ullmann-type reactions utilize soluble copper(I) catalysts, often in combination with ligands such as diamines or phenanthrolines. wikipedia.orgresearchgate.net This approach significantly lowers the required reaction temperature and improves the reliability and substrate scope compared to the classical heterogeneous Ullmann condensation. mdpi.com These improved conditions have made copper-catalyzed C-O coupling a practical and widely used method in both academic and industrial settings. rsc.org

Table 3: Modern Copper-Catalyzed C-O Coupling Reaction

| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent |

| Aryl Iodide/Bromide | 2-Pyridone | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene |

This table illustrates an N-arylation, but similar systems are effective for O-arylation (ether formation). researchgate.net

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions for C-O bond formation are also emerging as a viable strategy. researchgate.net Nickel catalysts can sometimes achieve transformations that are challenging for palladium and offer a different reactivity profile. Photoredox/nickel dual catalysis, for instance, has been shown to be effective for C-O bond formation using a variety of nucleophiles under very mild conditions. researchgate.net

Advanced Synthetic Techniques

The pursuit of more efficient and sustainable chemical processes has led to the adoption of advanced technologies in the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde and related compounds. Microwave irradiation and continuous flow reactors have emerged as powerful tools to accelerate reaction rates, improve yields, and enhance process control.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering rapid heating, which often leads to dramatically reduced reaction times and improved yields. nih.gov In the context of synthesizing pyridinyloxy derivatives, microwave irradiation has been effectively applied to Ullmann-type coupling reactions. nih.govmdpi.com This technique typically involves the copper-catalyzed reaction of an aryl halide with an alcohol.

For the synthesis of this compound, a microwave-assisted Ullmann condensation could be employed, reacting 2-chloropyridine (B119429) with 2-hydroxybenzaldehyde. The use of microwave heating can significantly shorten the reaction time from hours to minutes. researchgate.net For instance, a similar microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been shown to achieve high yields in as little as 4-6 minutes. researchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction. Copper(I) iodide (CuI) is a commonly used catalyst, often in conjunction with a ligand such as N,N'-dimethylenediamine, and a base like potassium carbonate (K₂CO₃) in a high-boiling polar solvent like dimethylformamide (DMF).

Table 1: Representative Conditions for Microwave-Assisted Ullmann-Type Etherification

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 2-Chloropyridine, 2-Hydroxybenzaldehyde | CuI / K₂CO₃ | DMF | 150 - 200 | 10 - 30 | Moderate to High |

| 2-Bromopyridine (B144113), 2-Hydroxybenzaldehyde | Cu₂O / Cs₂CO₃ | DMA | 200 | 20 - 60 | Moderate to Excellent mdpi.com |

| 4-Iodotoluene, Pyrazole | CuI / Ligand | Water | Varies | 5 | High nih.gov |

Note: The data in this table is representative and compiled from various sources on similar Ullmann-type reactions. Specific yields for this compound would require experimental optimization.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. vapourtec.com The synthesis of heterocyclic compounds, including those involving nucleophilic aromatic substitution (SNAr) reactions, is well-suited for flow reactor technology. vapourtec.comresearchgate.net

The synthesis of this compound via an SNAr reaction, for example, between 2-fluoropyridine and 2-hydroxybenzaldehyde, can be efficiently performed in a continuous flow system. In a typical setup, solutions of the reactants and a base (e.g., potassium carbonate) are pumped through a heated tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. researchgate.net High-temperature and high-pressure conditions, which can be safely achieved in a flow reactor, can further accelerate the reaction. researchgate.net

Table 2: Parameters for Continuous Flow Synthesis of Pyridinyloxy Derivatives

| Parameter | Range | Benefit |

| Temperature (°C) | 100 - 250 | Increased reaction rate |

| Pressure (bar) | 10 - 150 | Allows for superheating of solvents |

| Residence Time | Seconds to minutes | Precise control over reaction extent |

| Reactant Concentration | 0.1 - 1.0 M | Affects reaction kinetics and throughput |

| Flow Rate (mL/min) | 0.1 - 10 | Determines residence time and productivity |

Note: This table presents typical parameter ranges for continuous flow SNAr reactions and would need to be optimized for the specific synthesis of this compound.

Regioselective Synthesis of Isomeric Pyridinyloxybenzaldehydes

The synthesis of a specific isomer of pyridinyloxybenzaldehyde requires careful control of regioselectivity. The reaction of a substituted pyridine with a dihydroxybenzaldehyde or a substituted hydroxybenzaldehyde can potentially yield multiple isomers. The choice of starting materials and reaction conditions plays a critical role in directing the reaction to the desired product.

For instance, the synthesis of 4-(Pyridin-2-yloxy)benzaldehyde is achieved by reacting 2-fluoropyridine with 4-hydroxybenzaldehyde in the presence of a base like sodium hydride in DMF. wikipedia.org The reaction proceeds via a nucleophilic aromatic substitution where the phenoxide ion attacks the electron-deficient C2 position of the pyridine ring.

In contrast, to synthesize the 2-isomer, this compound, one would start with 2-hydroxybenzaldehyde and a suitable 2-halopyridine. The regioselectivity in the reaction of a dihydroxybenzaldehyde with a halopyridine is governed by the relative acidity of the hydroxyl groups and the steric hindrance around them. For example, in 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and less sterically hindered, favoring substitution at this position.

The synthesis of 3-(Pyridin-2-yloxy)benzaldehyde can be achieved by reacting 2-bromopyridine with 3-hydroxybenzaldehyde (B18108) under basic conditions. vapourtec.com The control of regioselectivity is therefore a function of the substitution pattern on both the pyridine and the benzaldehyde (B42025) rings.

Table 3: Starting Materials for Regioselective Synthesis of Pyridinyloxybenzaldehyde Isomers

| Target Isomer | Pyridine Derivative | Benzaldehyde Derivative |

| This compound | 2-Halopyridine | 2-Hydroxybenzaldehyde |

| 3-(Pyridin-2-yloxy)benzaldehyde | 2-Halopyridine | 3-Hydroxybenzaldehyde |

| 4-(Pyridin-2-yloxy)benzaldehyde | 2-Halopyridine | 4-Hydroxybenzaldehyde |

| 2-(Pyridin-3-yloxy)benzaldehyde | 3-Halopyridine | 2-Hydroxybenzaldehyde |

| 2-(Pyridin-4-yloxy)benzaldehyde | 4-Halopyridine | 2-Hydroxybenzaldehyde |

The development of regioselective synthetic methods is crucial for accessing pure isomeric forms of pyridinyloxybenzaldehydes, which is essential for their application in areas where specific molecular geometries are required.

Reactivity and Transformation Studies of 2 Pyridin 2 Yloxy Benzaldehyde

Aldehyde Group Reactivity

The aldehyde group is a key site for a multitude of chemical reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group in 2-(Pyridin-2-yloxy)benzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-(pyridin-2-yloxy)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. organic-chemistry.org The choice of reagent can be critical to ensure high yields and avoid unwanted side reactions.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Other effective reagents include Jones reagent (CrO₃ in aqueous acid), which typically provides good yields at room temperature, and Oxone. organic-chemistry.orglibretexts.org For a milder approach, pyridinium (B92312) chlorochromate (PCC) can be used catalytically with periodic acid (H₅IO₆). organic-chemistry.org

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | |

| Chromium Trioxide (CrO₃) | Aqueous acid (Jones reagent) | libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or solvent mixture | organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) / H₅IO₆ | Acetonitrile, catalytic PCC | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Aerobic, mild conditions | organic-chemistry.org |

The oxidation process typically involves the formation of a gem-diol intermediate through the addition of water to the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org

Reduction Reactions to Alcohol Derivatives

The aldehyde group of this compound can be reduced to the corresponding primary alcohol, (2-(pyridin-2-yloxy)phenyl)methanol. This reduction is a fundamental transformation in organic synthesis.

Commonly employed reducing agents for this conversion are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). libretexts.org Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.org The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.orgyoutube.com

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Conditions | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol solvent | libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF solvent, followed by aqueous workup | libretexts.org |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles. pressbooks.pub These nucleophilic addition reactions are a cornerstone of carbonyl chemistry, leading to the formation of a tetrahedral intermediate which can then be protonated to form an alcohol or undergo further reactions. pressbooks.publibretexts.org

Aromatic aldehydes like this compound are generally less reactive in nucleophilic additions compared to aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl group less electrophilic. pressbooks.publibretexts.org

One important class of nucleophilic addition reactions is the formation of Schiff bases (imines) through reaction with primary amines. This type of reaction is common for related compounds like pyridine-2-carbaldehyde. wikipedia.org Condensation reactions, such as those with activated methyl or methylene (B1212753) groups (e.g., in 2-acetylpyridine), can also occur, leading to the formation of larger, more complex molecules like chalcones or cyclohexanols. rsc.org

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant Type | Product Type | Reference |

| Primary Amines (R-NH₂) | Schiff Bases (Imines) | wikipedia.org |

| Grignard Reagents (R-MgX) | Secondary Alcohols | youtube.com |

| Organolithium Reagents (R-Li) | Secondary Alcohols | quimicaorganica.org |

| Cyanide (e.g., HCN) | Cyanohydrins | quimicaorganica.org |

| Enolates (from ketones/esters) | Aldol Adducts | rsc.org |

Pyridine (B92270) Moiety Reactivity

The pyridine ring in this compound exhibits its own characteristic reactivity, which is distinct from that of the benzaldehyde (B42025) portion.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). quimicaorganica.orguoanbar.edu.iq This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the ring. uoanbar.edu.iq Consequently, electrophilic substitution on pyridine requires more drastic reaction conditions than for benzene. quimicaorganica.org

Substitution on an unsubstituted pyridine ring typically occurs at the 3- and 5-positions. quimicaorganica.orgquora.com Attack at the 2-, 4-, or 6-positions is disfavored because the resulting intermediate would have a destabilizing positive charge on the electronegative nitrogen atom. quimicaorganica.org Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine, as the Lewis acid catalyst coordinates with the nitrogen atom, further deactivating the ring. uoanbar.edu.iqyoutube.com

Table 4: Electrophilic Aromatic Substitution Reactions on Pyridine

| Reaction | Reagents and Conditions | Major Product Position | Reference |

| Nitration | KNO₃, H₂SO₄, 300°C | 3-Nitropyridine | quimicaorganica.org |

| Sulfonation | H₂SO₄, SO₃, 230-270°C | Pyridine-3-sulfonic acid | quimicaorganica.orgyoutube.com |

| Bromination | Br₂, oleum, 130°C | 3-Bromopyridine | quimicaorganica.org |

In this compound, the presence of the oxygen-linked benzaldehyde group at the 2-position will influence the regioselectivity of any potential electrophilic substitution on the pyridine ring.

Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.com These positions are electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which can stabilize the negative charge in the intermediate (Meisenheimer complex). quora.comyoutube.com

In the case of this compound, the ether linkage is at the 2-position of the pyridine ring. While an alkoxy group is not a typical leaving group in nucleophilic aromatic substitution, under harsh conditions, cleavage of this bond by a strong nucleophile could potentially occur. More commonly, for nucleophilic substitution to proceed readily on a pyridine ring, a good leaving group such as a halide is required at the 2- or 4-position. youtube.comresearchgate.net For instance, 2-chloropyridine (B119429) readily reacts with nucleophiles to substitute the chlorine atom. youtube.com

Table 5: Reactivity of Pyridine Ring Positions to Nucleophilic Attack

| Position of Attack | Stability of Intermediate | Reactivity | Reference |

| 2- and 4-positions | Negative charge delocalized onto the electronegative nitrogen atom, increasing stability. | Favored | quora.com |

| 3-position | Negative charge is not delocalized onto the nitrogen atom. | Disfavored | quora.com |

Ether Linkage Stability and Transformations

The diaryl ether linkage in this compound is a key structural feature that dictates its reactivity. The stability of this bond is influenced by the electronic properties of the two aromatic rings it connects. The electron-withdrawing nature of the pyridine ring and the benzaldehyde moiety affects the C-O bond strength.

Generally, diaryl ethers are known for their high stability, requiring harsh conditions for cleavage. The synthesis of related compounds, such as 4-(Pyridin-2-yloxy)benzaldehyde, is often carried out at high temperatures (120-160°C) in the presence of a base like sodium hydride, which suggests that the pyridin-2-yloxy ether linkage is stable under these strong basic conditions. Cleavage of aryl ethers typically requires strong acids like HI or HBr, often at elevated temperatures, proceeding through nucleophilic substitution (SN2) or, for tertiary systems, SN1 mechanisms. masterorganicchemistry.com

A significant transformation involving the ether linkage of this compound is a photoinduced intramolecular rearrangement. acs.orgresearchgate.net This reaction, which requires protonation of the pyridine nitrogen to proceed optimally, occurs in the triplet state following photoexcitation. acs.org Density Functional Theory (DFT) calculations have elucidated the mechanism, which involves three primary steps:

Ipso Addition: The carbonyl carbon of the aldehyde group adds to the ipso-carbon of the pyridyloxy ring.

C-O Bond Cleavage: The ether C-O bond of the resulting spirocyclic intermediate is cleaved. acs.org This step is described as nearly barrierless in certain mechanistic pathways. researchgate.net

Proton Transfer: The formyl proton is transferred to yield a 2-hydroxybenzophenone-type product. acs.org

This photo-rearrangement represents a sophisticated transformation that directly involves the cleavage and reorganization of the ether linkage, highlighting its reactivity under specific photochemical conditions.

Table 1: Photoinduced Transformation of this compound

| Reactant | Conditions | Key Mechanistic Steps | Product Type | Reference |

| This compound (1a) | Photoexcitation (e.g., 330 nm), acid (e.g., TFA) for protonation, solvent (ethyl acetate) | 1. Triplet state formation2. Intramolecular ipso addition3. C-O ether bond cleavage4. Proton transfer | 2-Hydroxybenzophenone derivative | acs.orgresearchgate.net |

Derivatization Strategies for Functional Group Introduction

The aldehyde functional group in this compound is the primary site for derivatization, allowing for the introduction of a wide array of new functional groups and the construction of more complex molecular architectures. Common strategies involve condensation reactions with various nucleophiles.

Imine (Schiff Base) Formation: One of the most straightforward derivatization methods is the condensation reaction with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. These imine derivatives are valuable intermediates for the synthesis of nitrogen-containing heterocyclic compounds and are also studied for their potential biological activities. scirp.orgresearchgate.netpeerj.com

Knoevenagel and Related Condensations: The aldehyde can react with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate, cyanothioacetamide) in Knoevenagel-type condensations. researchgate.net These reactions, often base-catalyzed, lead to the formation of a new carbon-carbon double bond, providing access to a variety of functionalized alkenes. These products can subsequently undergo intramolecular cyclization to form diverse heterocyclic systems. For example, condensation with cyanothioacetamide can be a step in the synthesis of substituted pyridinethiones. researchgate.net

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides (in the Wittig reaction) or phosphonate (B1237965) carbanions (in the Horner-Wadsworth-Emmons reaction) can convert the aldehyde group into an alkene with high stereoselectivity. This allows for the introduction of various substituted vinyl groups onto the benzaldehyde ring.

Multicomponent Reactions: this compound can serve as the aldehyde component in various multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. These reactions can be used to construct a wide range of heterocyclic scaffolds, such as pyrimidines and their fused derivatives. nih.gov

Table 2: Derivatization Strategies for this compound

| Reaction Type | Reagent(s) | Functional Group Introduced/Transformation | Product Class | References |

| Imine Formation | Primary Amines (R-NH₂) | Imine (-CH=N-R) | Schiff Bases | scirp.orgresearchgate.netpeerj.com |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., CH₂(CN)₂) | α,β-Unsaturated system (-CH=C(CN)₂) | Substituted Alkenes, Heterocycle Precursors | researchgate.net |

| Aldol-type Condensation | Ketones (e.g., 2-Acetylpyridine) | β-Hydroxy carbonyl, Cyclohexanol | Chalcones, Terpyridines, Cyclohexanols | rsc.org |

| Cyclization Reactions | Amines, Hydrazines, etc. | Formation of a new ring | Cinnolines, Pyrimidines, other N-Heterocycles | nih.gov |

Unlocking the Potential of this compound in Medicinal Chemistry

The chemical compound this compound is emerging as a significant molecule in the field of pharmaceutical research and development. Its unique structure, featuring a pyridine ring linked to a benzaldehyde moiety through an ether bond, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds. This article explores the diverse applications of this compound in medicinal chemistry, focusing on its role in scaffold design, as a precursor for key pharmaceutical intermediates, and its potential in the development of novel antimicrobial and anticancer agents.

Applications in Medicinal Chemistry and Pharmaceutical Research

Exploration of Anti-inflammatory Potential

The pyridyl-oxy-benzaldehyde framework is a recognized scaffold in the search for new anti-inflammatory agents. Derivatives containing the pyridin-2-yloxy moiety have demonstrated notable anti-inflammatory effects in preclinical models. For instance, a series of 6-[(pyridine-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] eurjchem.comthiazine derivatives were synthesized and evaluated for their biological activities. researchgate.net In these studies, certain compounds showed significant antiedema activity, a key indicator of anti-inflammatory potential, in carrageenan-induced paw edema tests in rats. researchgate.net

One particular derivative, 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo nih.govmdpi.comimidazo[2,1-b] eurjchem.comthiazine, demonstrated a comparatively high inflammation suppression index of 39.1%. researchgate.net This suggests that the pyridin-2-yloxy core structure contributes significantly to the observed anti-inflammatory effects. The mechanism for such compounds is often linked to the inhibition of key inflammatory mediators. Pyrimidine-based anti-inflammatory agents, for example, are known to function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) like PGE₂. nih.gov The structural similarities suggest that this compound derivatives may operate through similar pathways.

Furthermore, the aldehyde functional group in this compound allows for the synthesis of various Schiff base derivatives. Transition metal complexes of Schiff bases have themselves been investigated as potent anti-inflammatory agents, showing significant inhibition of paw edema in animal models, with effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This highlights a strategic pathway for modifying the parent compound to enhance its anti-inflammatory properties.

Table 1: Anti-inflammatory Activity of a Related Pyridin-2-yloxy Derivative

| Compound | Model | Activity | Source |

|---|

Antitubercular Agent Studies

The global health threat posed by tuberculosis (TB), particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. nih.govresearchgate.net The this compound structure serves as a key precursor for synthesizing Schiff bases, a class of compounds extensively studied for their antitubercular potential. eurjchem.com The formation of an imine (C=N) bond by reacting the aldehyde with various hydrazides or amines is a common strategy to generate libraries of compounds for screening. eurjchem.comnih.gov

Numerous studies have demonstrated that Schiff bases derived from various aldehydes exhibit significant activity against Mycobacterium tuberculosis (Mtb). eurjchem.comnih.govresearchgate.net In one study, a series of new Schiff bases were synthesized and evaluated against the Mtb H37Rv strain using the Microplate Alamar Blue Assay (MABA). eurjchem.com One of the active compounds demonstrated sensitivity against Mtb at a concentration of 50 µg/mL. eurjchem.com Other research on different Schiff base derivatives has reported even more potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/ml. nih.govresearchgate.net

The rationale behind the effectiveness of these derivatives often involves enhancing the lipophilicity of a parent drug, like isoniazid (B1672263) (INH), to improve cell wall penetration or to block metabolic deactivation pathways within the mycobacteria. nih.gov The versatility of the aldehyde group in this compound allows for the introduction of diverse structural motifs, enabling fine-tuning of the molecule's properties to optimize antitubercular efficacy.

Table 2: Antitubercular Activity of Representative Schiff Base Derivatives

| Compound Class | Mtb Strain | Assay | Result (MIC) | Source |

|---|---|---|---|---|

| Quinoline-derived Schiff Base | M. tuberculosis | Microplate Alamar Blue Assay (MABA) | Active at 50 µg/mL | eurjchem.com |

Mechanism of Action Investigations in Biological Systems

Understanding the mechanism of action is critical for the rational design of more effective and safer drugs. For compounds derived from this compound, investigations have pointed towards several potential biological mechanisms, including enzyme modulation, interactions with cell membranes, and the identification of specific molecular targets.

The ability of a small molecule to selectively inhibit a key enzyme is a cornerstone of modern pharmacology. Derivatives of pyridines and benzaldehydes have shown potential as inhibitors of several enzyme classes.

Kinase Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a target for cancer immunotherapy. Recently, a series of pyridine-2-carboxamide analogues were reported as potent and selective HPK1 inhibitors, demonstrating that the pyridine moiety is well-suited for interaction with kinase active sites. nih.gov

Aldehyde Dehydrogenase (ALDH) Inhibition: Benzyloxybenzaldehyde derivatives have been strategically designed as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.com These compounds were developed to mimic the natural substrate and form a stable complex in the enzyme's active site, leading to inhibition. mdpi.com This approach is highly relevant to this compound, which shares a core structural motif.

Cyclooxygenase (COX) Inhibition: As mentioned previously, the anti-inflammatory action of related heterocyclic compounds is often attributed to the inhibition of COX enzymes, which are central to the inflammatory cascade. nih.gov

The structural features of this compound, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it and its derivatives promising candidates for modulating the activity of various enzymes.

Before a drug can reach an intracellular target, it must cross the cell membrane. The physicochemical properties of this compound suggest it can interact with and permeate lipid bilayers. The molecule's amphipathic nature, with both hydrophobic aromatic rings and a polar ether and carbonyl group, facilitates this interaction.

Studies on structurally related molecules provide insight into this process. For example, the herbicide 2,4-dichlorophenoxyacetic acid was found to readily interact with the outer monolayer of human erythrocyte membranes, causing significant changes in cell shape. nih.gov This demonstrates the capacity of such molecules to perturb the lipid bilayer. nih.gov Furthermore, the mechanism of action for many antimicrobial agents involves disrupting the bacterial cell membrane. nih.gov This disruption is often driven by initial electrostatic interactions between the compound and the negatively charged components of bacterial membranes, followed by insertion into the lipid bilayer, leading to pore formation and loss of membrane integrity. nih.gov While not a peptide, the principles of hydrophobic and electrostatic interactions driving membrane perturbation are applicable to small molecules like this compound and its derivatives, representing a potential mechanism for their biological activity.

Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism and for predicting potential off-target effects. For antitubercular agents derived from pyridine-containing scaffolds, several targets and mechanisms have been proposed.

Phenotypic screening of a library of 2-pyrazolylpyrimidinones, which share heterocyclic features, revealed a novel mode of action against M. tuberculosis. dundee.ac.ukcornell.edu While resistance mutations were mapped to the gene for MmpL3 (a mycobacterial membrane protein), this was not thought to be the direct target. dundee.ac.ukcornell.edu Instead, transcriptional profiling and checkerboard assays indicated that the compounds work by perturbing iron homeostasis in the bacteria. dundee.ac.ukcornell.edu This disruption of a critical metabolic process represents a key vulnerability in M. tuberculosis.

Other studies have identified different targets for compounds with similar heterocyclic cores. Imidazo[1,2-a]pyridine-3-carboxamides, for instance, have been shown to target QcrB, a subunit of the respiratory cytochrome bc₁ complex, which is essential for cellular energy production. nih.gov Molecular docking studies on other novel antitubercular agents have suggested that enzymes like pantothenate synthetase, involved in cell wall biosynthesis, could be potential targets. nih.gov These findings collectively suggest that derivatives of this compound could act on one or more of these validated pathways, with the perturbation of iron metabolism being a particularly compelling mechanism for its antitubercular potential. dundee.ac.ukcornell.edu

Coordination Chemistry and Catalysis Applications

Ligand Development for Metal Complexes

The design and synthesis of ligands are fundamental to the development of metal complexes with tailored properties. The structural characteristics of 2-(Pyridin-2-yloxy)benzaldehyde make it a promising candidate for creating versatile ligands.

Design Principles for Pyridine-Benzaldehyde Ligands

Ligands derived from pyridine (B92270) and benzaldehyde (B42025) are of significant interest due to the presence of both a nitrogen-containing heterocycle and an oxygen-containing aldehyde group. The design of such ligands is guided by several key principles:

Chelation: The pyridine nitrogen and the aldehyde oxygen can potentially coordinate to a metal center, forming a stable chelate ring. The ether oxygen in this compound could also participate in coordination, potentially leading to tridentate binding modes.

Electronic Effects: The electronic properties of the ligand, influenced by the electron-withdrawing or electron-donating nature of the pyridine and benzaldehyde rings, can tune the reactivity of the metal center.

Steric Hindrance: The substitution pattern on both the pyridine and benzaldehyde rings can be modified to control the steric environment around the metal center, influencing its coordination geometry and catalytic selectivity.

Hemilability: The ether linkage introduces the possibility of hemilability, where one donor atom (e.g., the ether oxygen) can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding during a catalytic cycle.

Synthesis and Characterization of Metal-2-(Pyridin-2-yloxy)benzaldehyde Complexes

While specific literature on the synthesis and characterization of metal complexes directly from this compound is not extensively available, the general methodology for creating such complexes is well-established. The synthesis would typically involve the reaction of a metal precursor (e.g., a metal salt) with the this compound ligand in a suitable solvent.

The characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Potential Techniques for Characterization of Metal-2-(Pyridin-2-yloxy)benzaldehyde Complexes

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the ligand's coordination environment and the overall structure of the complex in solution. |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O (aldehyde) and C-N (pyridine) bonds. |

| UV-Visible Spectroscopy | Elucidates the electronic properties of the complex and can be used to study its stability and reactivity. |

| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex, confirming its composition. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

Metal-Organic Framework (MOF) Synthesis and Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound, with its pyridyl and benzaldehyde groups, makes it a potential building block for the synthesis of novel MOFs. The pyridine nitrogen could coordinate to one metal center, while the aldehyde group could either remain free within the pores or be post-synthetically modified to introduce catalytic sites. The ether linkage adds a degree of flexibility to the ligand, which could influence the resulting framework's topology and porosity. While no MOFs based specifically on this compound have been reported, the principles of MOF design suggest its potential utility in creating frameworks for applications in gas storage, separation, and heterogeneous catalysis.

Applications in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid phase. Metal complexes of ligands derived from this compound could be effective homogeneous catalysts for a variety of organic transformations. The combination of a Lewis basic pyridine nitrogen and a potentially coordinating aldehyde or modified functional group could facilitate substrate activation and product formation. The electronic and steric properties of the ligand could be tuned to optimize the catalytic activity and selectivity for specific reactions, such as hydrogenations, hydroformylations, and various coupling reactions.

Applications in Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, often as a solid catalyst in a liquid or gas phase reaction. Metal complexes of this compound could be immobilized on solid supports, such as silica (B1680970) or alumina, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions are a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds directly from two C-H bonds. Copper-catalyzed CDC reactions, in particular, have gained significant attention due to the low cost and low toxicity of copper. Pyridine-containing ligands have been shown to be effective in promoting copper-catalyzed CDC reactions. The nitrogen atom of the pyridine ring can coordinate to the copper center and act as a directing group, facilitating the activation of a nearby C-H bond.

Although no studies have specifically employed this compound in this context, its structural similarity to other effective pyridine-based ligands suggests its potential as a ligand or pre-catalyst in copper-catalyzed cross-dehydrogenative coupling reactions. The presence of the ether and aldehyde functionalities could further influence the catalytic activity and substrate scope.

Mechanistic Studies of Catalytic Processes

The catalytic utility of this compound and its derivatives is deeply rooted in the molecule's structural features, which allow for diverse modes of action in catalytic cycles. Mechanistic investigations into related systems have provided significant insights into how this compound can function, primarily as a versatile ligand in transition metal catalysis. The interplay between the pyridine nitrogen, the ether oxygen, and the aldehyde group dictates its coordination behavior and, consequently, the catalytic pathways.

A plausible mechanistic role for this compound as a ligand involves its ability to form stable complexes with various transition metals. The pyridine nitrogen and the aldehyde oxygen can act as a bidentate chelating system, stabilizing the metal center and influencing its reactivity. Furthermore, the aldehyde functionality can be readily converted into an imine through condensation with a primary amine, creating a Schiff base ligand. These Schiff base ligands, incorporating the pyridin-2-yloxy moiety, can then coordinate with metal ions to form catalytically active species.

For instance, in palladium-catalyzed reactions, the pyridyl group can act as a directing group, facilitating ortho-C-H activation of the benzaldehyde ring. A plausible mechanism for a palladium(II)-catalyzed process, by analogy to the ortho-benzoxylation of 2-arylpyridines, would likely initiate with a pyridyl-assisted cyclopalladation to form a palladacycle intermediate. researchgate.netnih.gov This step is crucial as it brings the metal catalyst in close proximity to the target C-H bond, enabling its functionalization. The subsequent steps of the catalytic cycle would depend on the specific reaction, but would typically involve oxidative addition, migratory insertion, and reductive elimination to regenerate the active catalyst.

In the context of oxidation catalysis, particularly with manganese, the role of pyridin-2-yl based ligands can be more complex. Studies have shown that under oxidative conditions with hydrogen peroxide, some pyridyl-containing ligands can undergo in-situ degradation to pyridine-2-carboxylic acid. rsc.org This degradation product then forms the catalytically active manganese complex. This finding suggests that in certain catalytic systems, this compound might act as a precursor to the true catalytic species rather than being directly involved in its original form. The catalytic activity and selectivity in such cases are dictated by the manganese complex of pyridine-2-carboxylic acid. rsc.org

The aldehyde group itself can also be the site of catalytic transformation. For example, copper(II) complexes of Schiff bases derived from pyridine-2-carbaldehyde have demonstrated catalytic activity in multicomponent reactions, such as the synthesis of pyran derivatives. rsc.org A proposed mechanism for such reactions involves the coordination of the reactants to the copper center, which acts as a Lewis acid to activate the substrates and facilitate the key bond-forming steps. The Schiff base ligand, in this case, serves to create a specific coordination environment around the metal ion, tuning its reactivity and selectivity.

The following table summarizes findings from mechanistic studies on related catalytic systems, which can provide a framework for understanding the potential catalytic behavior of this compound.

| Catalyst System | Reaction Type | Key Mechanistic Features | Reference |

| Palladium(II)/2-Arylpyridine | ortho-C-H Benzoxylation | Pyridyl-assisted cyclopalladation; Pd(II)/Pd(IV) cycle proposed. | researchgate.netnih.gov |

| Copper(II)/Pyridine-2-carbaldehyde Schiff base | Synthesis of Pyran Derivatives | Lewis acid catalysis by Cu(II) center; coordination of reactants to the metal complex. | rsc.org |

| Manganese/Pyridin-2-yl based ligands | Alkene and Alcohol Oxidation | In-situ ligand degradation to pyridine-2-carboxylic acid, which forms the active catalyst. | rsc.org |

| Manganese/N-donor ligands | Olefin Epoxidation | Formation of high-valent metal-oxo species; influence of co-ligands and additives on reactivity and selectivity. | researchgate.net |

These examples underscore the multifaceted role that a molecule like this compound can play in catalysis. The specific mechanistic pathway is highly dependent on the choice of metal, the reaction conditions, and the other reactants involved. Future mechanistic studies focusing directly on metal complexes of this compound and its Schiff base derivatives will be crucial for a more detailed understanding and for the rational design of new catalytic applications.

Materials Science Research

Building Blocks for Advanced Materials with Tailored Properties

The molecular architecture of 2-(Pyridin-2-yloxy)benzaldehyde makes it an exemplary building block for constructing complex molecules and coordination polymers. The term "building block" in chemistry refers to a molecule that can be readily converted into more complex structures or intermediates, which are then used to create a wide range of downstream products .

The key to its utility lies in its distinct functional parts:

The Aldehyde Group (-CHO): This group is highly reactive and serves as a synthetic handle. It readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating larger, more complex molecules.

The Pyridyl-Ether Moiety: The nitrogen atom of the pyridine (B92270) ring and the adjacent ether oxygen atom can act as a bidentate ligand, meaning they can bind to a single metal ion at two points. This chelation effect leads to the formation of stable metal complexes.

Researchers utilize these features to design advanced materials. For instance, related isomers like 2-(Pyridin-3-yloxy)benzaldehyde are employed in coordination chemistry to act as ligands for metal complexes, which are crucial for developing novel materials and catalysts chemimpex.com. By reacting this compound with different amines to form various Schiff base ligands, and then introducing metal ions (like Cu(II), Ni(II), Co(II), etc.), scientists can create a diverse array of metallo-organic compounds. The properties of these resulting materials—such as catalytic activity, magnetic behavior, or optical characteristics—can be tailored by carefully selecting the metal ion and the specific Schiff base ligand synthesized from the parent aldehyde nih.gov.

Fluorescent Probe Development and Applications

A significant application of this compound is its role as a precursor in the development of fluorescent probes for the detection of specific metal ions. The aldehyde itself is not typically the final sensor but serves as the critical starting material for creating more complex sensor molecules, primarily through Schiff base condensation nih.gov.

The general strategy involves reacting this compound with an amine-containing fluorophore or another molecule that, upon binding to a target ion, will trigger a change in fluorescence. The resulting Schiff base ligand is designed to be highly selective and sensitive to a particular metal ion.

Mechanism of Action: Many fluorescent probes derived from aldehydes operate via mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF). In a typical scenario:

The Schiff base ligand is synthesized from this compound. In its free state, this ligand may exhibit little to no fluorescence.

When the target metal ion is introduced, the ligand (containing the pyridyl-ether and imine groups) selectively binds to it.

This binding event alters the electronic structure of the molecule, often restricting intramolecular rotation or modulating the ESIPT process.

This change results in a significant increase in fluorescence intensity (a "turn-on" response), allowing for the visual and quantitative detection of the ion .

Research on Schiff bases derived from similar aldehydes has demonstrated the successful creation of "turn-on" fluorescent probes for various metal ions, including Al³⁺ and Zn²⁺ nih.gov. For example, a probe can be designed to be colorless and non-fluorescent, but upon selective binding with Zn²⁺, it forms a stable complex and emits a bright yellow fluorescence, with detection limits reaching the micromolar or even nanomolar range . The specificity is a key feature; these probes often show a strong response only to their target ion, with minimal interference from other common metal ions google.com.

The table below summarizes research findings for fluorescent probes developed from related aldehyde and amine precursors, illustrating the potential and common outcomes for probes derived from this compound.

| Probe Type / Precursors | Target Ion | Fluorescence Response | Detection Limit (LOD) | Mechanism |

| Pyrene Hydrazone Double Schiff Base | Zn²⁺ | "Off-On" (Colorless to Bright Yellow) | 0.074 µmol/L | ESIPT / ICT |

| Salicylaldehyde + 2-Aminopyridine Schiff Base | Al³⁺ | "Turn-On" | Not Specified | ESIPT Inhibition |

| 2-(2'-pyridinyl)benzoimidazole derivative | Zn²⁺ | Ratiometric Shift & Enhancement | Not Specified | Reversion/Rotation |

| Xanthene Dye + Alkyl Imidazole Schiff Base | Cu²⁺ | Quenching | 0.01-0.05 µM | Chelation |

This table is illustrative of the types of sensors created from aldehyde precursors. ESIPT = Excited-State Intramolecular Proton Transfer; ICT = Intramolecular Charge Transfer.

These findings underscore the importance of this compound as a foundational element in the toolkit of materials scientists for creating highly specific and sensitive chemical sensors.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to analyze the electronic structure of 2-(Pyridin-2-yloxy)benzaldehyde. These studies focus on optimizing the molecular geometry to find its most stable conformation. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound and its derivatives, these calculations help in understanding their electronic properties and reactivity. For instance, the electronic spectra, calculated using Time-Dependent DFT (TD-DFT), provide insights into the molecule's absorption properties.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the formyl group typically shows the most negative potential, indicating a likely site for electrophilic interaction.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in predicting the biological activity of compounds like this compound.

Studies have shown that Schiff base derivatives of this compound exhibit potential as urease inhibitors. Docking simulations of these compounds into the active site of urease from Sporosarcina pasteurii (PDB ID: 4H9M) have revealed key binding interactions. The simulations indicate that the compounds fit well within the binding pocket, forming hydrogen bonds with crucial amino acid residues like HIS323 and GLY279. The binding affinity is quantified by a docking score, with more negative values indicating stronger binding. For example, certain derivatives have shown docking scores that suggest potent inhibitory activity, sometimes comparable to or even better than standard inhibitors like thiourea.

These simulations are vital for predicting how the molecule and its derivatives might interact with biological targets, thereby guiding the design of new and more effective therapeutic agents.

Molecular Dynamics Simulations for Protein-Ligand Interactions

To further investigate the stability and dynamics of the ligand-protein complex predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules over time, providing a more detailed view of the interaction.

MD simulations of this compound derivatives complexed with proteins, such as urease, have been conducted for durations up to 100 nanoseconds. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD value suggests that the ligand remains securely bound within the active site.

These simulations confirm the binding modes predicted by docking and provide insights into the flexibility of the ligand and protein. They help to validate the potential of these compounds as inhibitors by showing that the interaction is stable over time under conditions that mimic a biological environment.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are crucial for its biological activity. The molecule's structure is characterized by the dihedral angles between the pyridyl, ether, and phenyl groups.

Potential Energy Surface (PES) mapping is used to explore the energy landscape of the molecule as a function of these dihedral angles. By systematically rotating the bonds connecting the aromatic rings, researchers can identify the lowest energy (most stable) conformations. DFT calculations are often used to compute the energy at each conformational step. This analysis reveals that the molecule's most stable form is typically non-planar, which can influence how it fits into a protein's binding site.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For this compound and its derivatives, these studies help in understanding how modifications to the chemical structure affect their inhibitory potential.

By comparing the computationally predicted binding affinities and interaction patterns of a series of related compounds, researchers can deduce important SAR trends. For example, in the case of urease inhibitors derived from this compound, SAR studies have highlighted the importance of the Schiff base linkage and the nature of the substituent on the second aromatic ring. The presence and position of electron-donating or electron-withdrawing groups can significantly alter the binding affinity and, consequently, the inhibitory activity. These computational insights are invaluable for the rational design of more potent inhibitors.

Compound List

| Compound Name |

| This compound |

| Thiourea |

| Carbon dioxide |

| Ammonia |

Interactive Data Table: Molecular Docking of Urease Inhibitors

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Pyridin-2-yloxy)benzaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can piece together the molecular framework.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each hydrogen atom. The aldehydic proton (CHO) is particularly diagnostic, typically appearing as a singlet at a significantly downfield chemical shift, generally in the range of δ 10.0–10.5 ppm. cdnsciencepub.com This pronounced downfield shift is attributed to the deshielding effect of the electronegative oxygen atom of the carbonyl group and the magnetic anisotropy of the benzene (B151609) ring. cdnsciencepub.commodgraph.co.uk

The aromatic protons on both the benzaldehyde (B42025) and pyridine (B92270) rings resonate in the region of δ 7.0–8.5 ppm. The specific chemical shifts and splitting patterns (e.g., doublets, triplets, and multiplets) are dictated by their position relative to the electron-withdrawing aldehyde group, the ether linkage, and the nitrogen atom in the pyridine ring, as well as spin-spin coupling with neighboring protons. Protons ortho to the aldehyde group are typically shifted further downfield compared to those in meta and para positions. docbrown.infoyale.edu

¹³C NMR Analysis

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a key indicator, exhibiting a characteristic resonance in the highly deshielded region of δ 190–195 ppm. yale.eduresearchgate.net The carbon atoms of the aromatic rings appear in the δ 110–160 ppm range. The chemical shifts are influenced by the nature of the substituents; for instance, the carbon atom attached to the ether oxygen (C-O) will have a distinct shift compared to the other aromatic carbons. researchgate.net The carbon atoms of the pyridine ring also show characteristic shifts influenced by the electronegative nitrogen atom.

Table 1: Predicted NMR Data for this compound

| Analysis | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | Aldehydic Proton (CHO) | 10.0 - 10.5 |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 195 |

| Aromatic Carbons (Ar-C) | 110 - 160 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their vibrational modes.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Another key feature is the C-O-C stretching of the diaryl ether linkage, which gives rise to two characteristic bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. blogspot.comlibretexts.orgpressbooks.pub The vibrations of the C-H bonds in the aromatic rings and the C=C and C=N stretching vibrations of the aromatic systems are also observable in the fingerprint region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Aryl Ether (C-O-C) | Symmetric Stretch | ~1040 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. researchgate.netresearchgate.net The pyridine and benzaldehyde moieties both contain conjugated π-systems, leading to intense π → π* transitions. The lone pair of electrons on the oxygen of the carbonyl group and the nitrogen of the pyridine ring can undergo lower energy n → π* transitions. researchgate.net The exact position and intensity of these absorption maxima can be influenced by the solvent polarity. researchgate.net

Environmental and Agrochemical Research Applications

Investigation in Agrochemical Development

The compound 2-(pyridin-2-yloxy)benzaldehyde and its isomers are recognized as versatile intermediates in the synthesis of more complex molecules for agrochemical applications. Current time information in Pittsburgh, PA, US.nih.gov The development of new agrochemicals is a critical endeavor to meet the demands of a growing global population and to manage the evolution of resistance in pests and weeds. epa.gov Traditional discovery methods often relied on extensive trial-and-error screening programs. epa.gov However, modern approaches frequently utilize "Intermediate Derivatization Methods" or "scaffold-hopping" strategies, where a known active chemical structure is systematically modified to discover new compounds with enhanced or novel activities. epa.govpiat.org.nz

The pyridine (B92270) moiety is a key feature in numerous successful commercial pesticides. epa.gov Its inclusion in a molecule can significantly influence properties such as solubility, reactivity, and, most importantly, biological activity. nih.gov Researchers utilize scaffolds like this compound to generate libraries of derivatives. These derivatives can then be screened for potential use as fungicides, insecticides, or, most prominently, herbicides. epa.govCurrent time information in Pittsburgh, PA, US. The aldehyde functional group, in particular, offers a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of potential agrochemical candidates. Current time information in Pittsburgh, PA, US.

Potential for Herbicide Design

The core structure of pyridin-2-yloxy benzaldehyde (B42025) has served as a foundational element in the design of new herbicides. Research has focused on creating derivatives that exhibit potent activity against various weed species, often by targeting specific biological pathways in plants.

One successful approach involves using the pyridinyl-benzothiazol-2-one scaffold, derived from structures related to this compound. In one study, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives were synthesized. This effort was inspired by a "scaffold-hopping" strategy from existing aryloxyphenoxypropionate herbicides. epa.gov The resulting compounds showed significant post-emergence herbicidal activity against several broadleaf weeds. piat.org.nzepa.gov

Key findings from structure-activity relationship (SAR) studies on these derivatives include:

Substitution on the Pyridine Ring: The presence of a trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for high herbicidal activity. Adding a fluorine or chlorine atom at the 3-position further enhanced this activity. epa.gov

Carboxylic Acid Derivatives: Ester derivatives generally exhibited superior herbicidal activity compared to their amide or free acid counterparts. nih.gov

Side Chain Modifications: The herbicidal activity of carboxylic ester derivatives tended to decrease as the carbon chain length was extended. epa.govnih.gov

Greenhouse pot experiments confirmed the efficacy of lead compounds from this research. For instance, derivatives I-01 and I-09 completely inhibited the growth of key agricultural weeds at application rates of 75 grams per hectare. piat.org.nzepa.gov Another derivative, VI03 , demonstrated control over broadleaf weeds comparable to the commercial herbicide carfentrazone-ethyl (B33137), and superior control over grass weeds. nih.gov These findings underscore the potential of this chemical family to produce new, effective herbicides. piat.org.nznih.gov

| Derivative | Target Weeds | Efficacy | Reference |

| I-01 | Amaranthus retroflexus (Redroot Pigweed), Abutilon theophrasti (Velvetleaf), Portulaca oleracea (Common Purslane) | 100% inhibition at 75 g/ha | piat.org.nzepa.gov |

| I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | 100% inhibition at 75 g/ha | piat.org.nzepa.gov |

| VI03 | Broadleaf weeds and grass weeds | Comparable to carfentrazone-ethyl on broadleaf weeds, superior on grass weeds | nih.gov |

| 2h (a 3-(pyridin-2-yl)benzenesulfonamide derivative) | Commelina tuberosa (Dayflower), Bidens tripartita (Bur Beggarticks), Cassia obtusifolia (Sicklepod), Velvetleaf, Purslane | Effective control in field tests with long-lasting persistence | nih.gov |

Environmental Fate and Transformation Studies

Specific environmental fate and transformation studies on this compound are not extensively available in public literature. However, its potential behavior in the environment can be inferred from its chemical structure and studies on related classes of compounds, such as pyridine, diphenyl ether, and pyridinyloxy herbicides. The degradation of such compounds in soil and water is a complex process influenced by biotic factors like microorganisms and abiotic factors like pH, temperature, and sunlight. ucanr.edumdpi.com

Potential Degradation Pathways:

Biodegradation: This is often the most significant degradation mechanism for pyridine-based compounds in water and soil. nih.gov Microorganisms, including bacteria and fungi, can utilize such compounds as a source of carbon and nitrogen, breaking them down into simpler molecules. nih.govucanr.edu For instance, pyriproxyfen, an insecticide containing a pyridinyloxy moiety, degrades rapidly in soil through biological catalysis, with a half-life of 6.4 to 9.0 days under aerobic conditions. piat.org.nz The degradation of herbicides in soil can proceed through various microbial-driven reactions, including hydrolysis, oxidation, and cleavage of ether linkages. ucanr.edumdpi.com

Photodegradation: Atmospheric pyridine can be slowly degraded by hydroxyl radicals. nih.gov Similarly, some herbicides are susceptible to photodegradation when exposed to sunlight on soil surfaces or in clear water, although the rates can be slow and are often reduced by the presence of organic matter like humic acids. nih.gov

Hydrolysis: The ether linkage in the this compound molecule could potentially undergo hydrolysis (cleavage by reaction with water). The rate of hydrolysis for agrochemicals is highly dependent on the pH of the surrounding water. nih.govnih.gov While some related structures are stable to hydrolysis, it remains a potential transformation pathway under specific environmental conditions. piat.org.nz

The persistence of pyridine-based herbicides can vary. Some, like clopyralid (B1669233) and aminopyralid, are known to be more persistent, leading to concerns about residues in compost made from treated plant materials. epa.gov Given the lack of specific data, the environmental persistence and mobility of this compound would require dedicated study to be fully characterized.

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-2-yloxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) between 2-fluorobenzaldehyde and pyridine derivatives. For example, heating 2-fluorobenzaldehyde with pyridin-2-ol in DMF at 150°C for 20 hours in the presence of potassium carbonate yields the product . Microwave-assisted synthesis (e.g., 150°C, 2 hours) can enhance reaction efficiency . Post-reaction, extraction with ethyl acetate and purification via column chromatography (e.g., hexane/ethyl acetate gradients) are recommended . Yield optimization requires monitoring by TLC and adjusting stoichiometry (e.g., 1:1.2 aldehyde:pyridinol ratio) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

Q. How can researchers safely handle and store this compound?